

# A Technical Guide to the Analytical Characterization of 4-Butylphenol-d5

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## Compound of Interest

Compound Name: **4-Butylphenol-d5**

Cat. No.: **B1380642**

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This guide provides a comprehensive overview of the analytical methodologies and data interpretation necessary for the quality assessment of **4-Butylphenol-d5** (CAS No: 1219795-04-6), a deuterated analog of 4-Butylphenol. Deuterated compounds are critical as internal standards in pharmacokinetic studies and metabolic tracing, wherefore rigorous analytical characterization is paramount to ensure data integrity.<sup>[1][2]</sup> This document outlines the typical specifications, analytical techniques, and data presentation one would find in a Certificate of Analysis (CofA) for this compound.

## Compound Identification and Typical Specifications

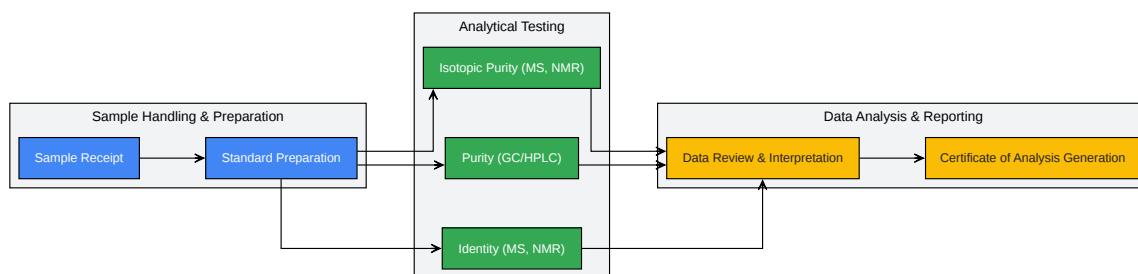
**4-Butylphenol-d5** is a stable isotope-labeled form of 4-Butylphenol where five hydrogen atoms have been replaced by deuterium.<sup>[2][3]</sup> This substitution is typically on the phenol ring and the hydroxyl group for maximum stability and analytical distinction from its non-deuterated counterpart.

The table below summarizes the key identifiers and typical purity specifications for **4-Butylphenol-d5**.

Parameter	Specification	Source
Compound Name	4-Butylphenol-O,2,3,5,6-D5	[3]
CAS Number	1219795-04-6	
Molecular Formula	C <sub>10</sub> D <sub>5</sub> H <sub>9</sub> O	
Molecular Weight	155.25 g/mol	
Accurate Mass	155.1358	
Chemical Purity	≥ 98%	
Isotopic Purity (Atom % D)	≥ 98%	
Appearance	White to Off-White Solid	Generic Specification

## Analytical Workflow for Quality Control

The quality control process for deuterated compounds involves a multi-step workflow to confirm structure, and assess both chemical and isotopic purity. This ensures that the material is suitable for its intended research or pharmaceutical application. The general workflow is depicted below.



[Click to download full resolution via product page](#)*General analytical workflow for CofA generation.*

## Experimental Protocols

The accurate characterization of deuterated compounds like **4-Butylphenol-d5** relies on a combination of chromatographic and spectroscopic techniques.

Mass spectrometry is used to confirm the molecular weight and structure of the compound. For **4-Butylphenol-d5**, the analysis would confirm the presence of the deuterated molecule.

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS).
- Protocol (GC-MS Example):
  - Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol).
  - GC Column: Utilize a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - Injector: Set to a temperature of 250°C with a split injection mode.
  - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
  - Mass Spectrometer: Use Electron Ionization (EI) at 70 eV.
  - Data Acquisition: Perform a full scan from m/z 50-300 to identify the molecular ion and fragmentation pattern.
- Expected Result: The mass spectrum should show a molecular ion peak (M<sup>+</sup>) at approximately m/z 155, corresponding to the molecular weight of **4-Butylphenol-d5**. The fragmentation pattern should be consistent with the known structure.

Chemical purity is determined by assessing the presence of any non-deuterated or other organic impurities.

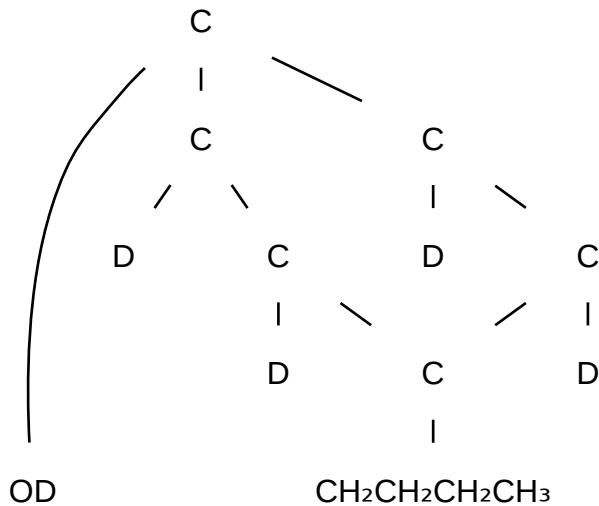
- Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).
- Protocol:
  - Sample Preparation: Prepare a solution of the sample in a high-purity solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.
  - Instrumentation: Use a GC system equipped with an FID detector and the same column and temperature program as described for GC-MS.
  - Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
- Expected Result: A chemical purity of  $\geq 98\%$  is typically required, indicated by the main peak representing at least 98% of the total integrated peak area.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the site of deuteration and assessing isotopic enrichment.

- Technique:  $^1\text{H}$  NMR (Proton NMR) and  $^2\text{H}$  NMR (Deuterium NMR).
- Protocol ( $^1\text{H}$  NMR):
  - Sample Preparation: Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6).
  - Instrumentation: Use a 400 MHz or higher NMR spectrometer.
  - Data Acquisition: Acquire a standard proton spectrum.
- Expected Result: Compared to the  $^1\text{H}$  NMR spectrum of standard 4-Butylphenol, the spectrum of **4-Butylphenol-d5** should show a significant reduction or complete absence of signals corresponding to the aromatic protons and the hydroxyl proton. The signals for the butyl chain protons should remain. The degree of deuteration can be estimated by comparing the integration of the residual proton signals in the aromatic region to the integration of a stable signal in the butyl chain.

## Visualization of Deuteration

The chemical structure of **4-Butylphenol-d5** highlights the specific positions of deuterium substitution, which is critical for its function as an internal standard.



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*Structure of 4-Butylphenol-O,2,3,5,6-D5.*

This technical guide provides a framework for understanding the analytical data and quality control measures associated with **4-Butylphenol-d5**. For specific applications, researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 4-Butylphenol-d5 | CAS#:1219795-04-6 | Chemsoc [chemsoc.com](http://chemsoc.com)
- 3. 4-n-Butylphenol-2,3,5,6-d4,OD | LGC Standards [lgcstandards.com](http://lgcstandards.com)

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